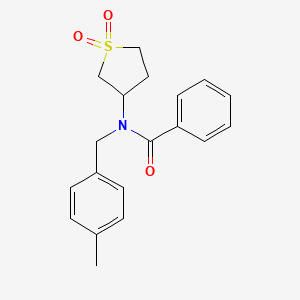![molecular formula C18H23ClN2O3S B4246222 4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4246222.png)
4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a prop-2-enoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps, including the formation of the benzenesulfonamide core and the attachment of the prop-2-enoxyphenyl group. Common synthetic routes may involve:
Formation of the benzenesulfonamide core: This can be achieved through the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions.
Attachment of the prop-2-enoxyphenyl group: This step may involve the use of a coupling reagent such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide
- 4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrobromide
Uniqueness
4-[2-[(3-Prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-[2-[(3-prop-2-enoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-2-12-23-17-5-3-4-16(13-17)14-20-11-10-15-6-8-18(9-7-15)24(19,21)22;/h2-9,13,20H,1,10-12,14H2,(H2,19,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYSIBODBVEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[4-(4-CHLORO-3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4246148.png)
![1-(2-Fluorophenyl)-3-[(4-fluorophenyl)methyl]urea](/img/structure/B4246154.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenoxypropan-2-amine](/img/structure/B4246172.png)
![2-methyl-5-(2-phenoxyethyl)[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one](/img/structure/B4246188.png)

acetyl]amino}benzoate](/img/structure/B4246199.png)
![ethyl N-[4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenyl]carbamate](/img/structure/B4246214.png)
![N-{1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4246215.png)

![N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide](/img/structure/B4246226.png)


![2-{[(1-naphthylamino)carbonyl]amino}benzamide](/img/structure/B4246242.png)
